Guadinomine A -

Guadinomine A

Catalog Number: EVT-1596107
CAS Number:
Molecular Formula: C20H38N8O8
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guadinomine A is a natural product found in Streptomyces with data available.
Synthesis Analysis

The synthesis of guadinomine A involves complex biosynthetic pathways that have been elucidated through genetic and biochemical studies. The biosynthetic gene cluster responsible for guadinomine production spans approximately 51.2 kilobases and encodes various enzymes, including a multimodular polyketide synthase and a nonribosomal peptide synthetase .

The synthesis begins with the transfer of an amidino group from arginine to glycine, forming guanidinoacetate. This intermediate is then activated by an adenylation-peptidyl carrier protein didomain before being incorporated into the growing polyketide chain via a ketosynthase domain .

Fermentation studies show that guadinomine A can be produced in substantial quantities using specific media conditions, including components such as galactose, dextrin, and corn steep liquor under controlled temperature and aeration conditions .

Molecular Structure Analysis

Guadinomine A possesses a distinct cyclic structure characterized by a guanidine moiety. The molecular formula is C₁₁H₁₄N₄O₂, indicating the presence of multiple nitrogen atoms which contribute to its biological activity.

The structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, which provided insights into the arrangement of atoms within the molecule . The absolute configuration of guadinomine A has also been determined, confirming its stereochemistry essential for biological activity .

Structural Data

  • Molecular Formula: C₁₁H₁₄N₄O₂
  • Molecular Weight: 234.26 g/mol
  • Structural Features: Cyclic guanidine ring
Chemical Reactions Analysis

Guadinomine A participates in several chemical reactions that underscore its role as an inhibitor of bacterial virulence mechanisms. The compound's mechanism involves binding to components of the type III secretion system, effectively disrupting the pathogenic processes of bacteria.

Research indicates that guadinomine A exhibits a potent inhibitory effect on the type III secretion system with an IC₅₀ value of approximately 14 nM for guadinomine B, suggesting that guadinomine A likely shares similar potency .

Mechanism of Action

The mechanism by which guadinomine A exerts its effects involves interference with the type III secretion system in pathogenic Gram-negative bacteria. This system allows bacteria to inject virulence factors directly into host cells, facilitating infection.

Upon binding to the secretion apparatus, guadinomine A disrupts this process, preventing the effective delivery of effector proteins necessary for bacterial virulence. This action not only inhibits bacterial growth but also enhances host immune responses against infections caused by these pathogens .

Physical and Chemical Properties Analysis

Guadinomine A exhibits several notable physical and chemical properties:

These properties contribute to its potential as a therapeutic agent in combating bacterial infections.

Applications

Guadinomine A has significant potential applications in scientific research and medicine:

  • Antibiotic Development: Due to its ability to inhibit bacterial virulence factors, guadinomine A is being investigated as a lead compound for new antibiotics targeting resistant strains of bacteria.
  • Research Tool: Its unique mechanism makes it valuable for studying bacterial pathogenesis and the type III secretion system's role in infection.
  • Pharmaceutical Development: Ongoing studies aim to optimize its structure for enhanced efficacy and reduced toxicity in potential therapeutic applications.
Introduction to Guadinomine A as a Novel Anti-Infective Agent

Discovery and Taxonomic Origin in Streptomyces sp. K01-0509

Guadinomine A was first isolated in 2008 from the actinobacterium Streptomyces sp. K01-0509, found in a soil sample collected in Japan. This strain produces a family of structurally related compounds, including guadinomines A, B, C₁, C₂, D, and guadinomic acid, with guadinomine A being a principal component [2] [4] [7]. Taxonomically, the producing strain exhibits typical Streptomyces morphology, forming grayish-white aerial hyphae and soluble melanoid pigments on agar cultures. It grows optimally at 27°C on complex media containing carbon sources like glucose and glycerol [6].

The identification of guadinomine A relied on bioassay-guided fractionation targeting anti-virulence activity, followed by extensive spectroscopic analysis (NMR, MS). Key structural features include:

  • A carbamoylated cyclic guanidine moiety
  • A hydroxylated alkyl chain with a vicinal diamine
  • A terminal L-Ala-L-Val dipeptide [2] [7].

Genomic analysis revealed a 51.2 kb biosynthetic gene cluster (gdn) comprising 26 open reading frames. This cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, along with specialized enzymes for constructing the aminomalonyl-ACP extender unit and the carbamoylated guanidine group. Disruption of gdnJ (encoding an arginine:glycine amidinotransferase) abolished guadinomine production, confirming the cluster’s role [1] [7].

Table 1: Guadinomine Family Compounds from Streptomyces sp. K01-0509

CompoundKey Structural FeaturesRelative Abundance
Guadinomine ACarbamoylated guanidine, vicinal diamine, Ala-ValHigh
Guadinomine BSame as A with modified alkyl chainMedium
Guadinomine C₁/C₂Isomers with variant dipeptide unitsLow
Guadinomic acidCarbamoylated guanidine + hydroxyl hexanoateTrace

Role in Addressing Antibiotic Resistance Through Virulence Targeting

Guadinomine A represents a paradigm shift in anti-infective strategy by targeting bacterial virulence rather than growth. Traditional antibiotics exert strong selective pressure that drives resistance development. In contrast, guadinomine A disrupts the Type III Secretion System (TTSS)—a virulence apparatus nonessential for bacterial viability—thereby attenuating pathogenicity without inducing lethal stress [1] [5] [7].

This approach offers critical advantages:

  • Reduced Resistance Selection: By sparing commensal microbiota and avoiding bactericidal pressure, guadinomine A minimizes the emergence of resistant mutants [5].
  • Preservation of Host Defenses: Unlike cytotoxic antibiotics, it allows host immune mechanisms to clear attenuated pathogens [5].
  • Synergy with Conventional Antibiotics: Combined use with antibiotics like ciprofloxacin demonstrates enhanced efficacy in infection models, as virulence-weakened bacteria become more susceptible to host defenses and adjunct therapies [7].

Mechanistically, guadinomine A inhibits TTSS effector secretion at nanomolar concentrations (IC₅₀ = 39 nM against enteropathogenic E. coli), effectively disarming pathogens without affecting their growth in vitro [1] [7].

Significance of Type III Secretion System (TTSS) Inhibition in Gram-Negative Pathogens

The TTSS is a needle-like injectisome used by >25 Gram-negative pathogens to translocate effector proteins directly into host cells, facilitating immune evasion and colonization. Key pathogens dependent on TTSS include:

  • Escherichia coli (enteropathogenic/enterohemorrhagic strains)
  • Salmonella spp.
  • Yersinia spp. (including Y. pestis)
  • Pseudomonas aeruginosa [1] [5] [7].

Guadinomine A inhibits the TTSS by disrupting the cytoplasmic sorting platform, which prevents effector protein unfolding and translocation. Structural studies suggest it binds the ATPase complex (e.g., EscN in E. coli), halting ATP-dependent secretion [1] [7].

Table 2: Pathogens Susceptible to Guadinomine A-Mediated TTSS Inhibition

PathogenDisease AssociationTTSS Components Targeted
Escherichia coliHemorrhagic colitisEscN ATPase, EspA/B translocators
Salmonella entericaGastroenteritisInvA ATPase, SipB/C effectors
Yersinia pestisPlagueYscN ATPase, YopB/D translocators
Pseudomonas aeruginosaPneumoniaPscN ATPase, ExoS/T effectors

The nanomolar potency of guadinomine A (IC₅₀ = 39 nM) surpasses earlier TTSS inhibitors like aurodox (IC₅₀ = 0.8 µM). Its efficacy was demonstrated in sheep red blood cell hemolysis assays, where it blocked TTSS-mediated lysis by enteropathogenic E. coli at 20 ng/mL [1] [7]. This specificity makes it a template for developing next-generation anti-virulence agents against multidrug-resistant Gram-negative infections.

Table 3: Comparative Potency of TTSS Inhibitors

InhibitorSourceIC₅₀ (TTSS Inhibition)Key Targets
Guadinomine AStreptomyces sp. K01-050939 nMEPEC, Salmonella spp.
Guadinomine BStreptomyces sp. K01-050914 nMBroad-spectrum Gram-negative
AurodoxStreptomyces sp.0.8 µMEPEC
PseudouridimycinStreptomyces sp. ID38640Not reportedRNA polymerase

Properties

Product Name

Guadinomine A

IUPAC Name

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7,8-trihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H38N8O8

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C20H38N8O8/c1-7(2)13(18(34)35)27-16(32)8(3)25-17(33)12(22)9(21)4-5-11(29)15(31)14(30)10-6-28(20(24)36)19(23)26-10/h7-15,29-31H,4-6,21-22H2,1-3H3,(H2,23,26)(H2,24,36)(H,25,33)(H,27,32)(H,34,35)/t8-,9?,10?,11?,12?,13-,14?,15?/m0/s1

InChI Key

KTOQSCPKEQMTEY-QIVTVABBSA-N

Synonyms

guadinomine A

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.